molecular formula C8H7BrN2 B11715892 6-Bromo-2,4-dimethylpyridine-3-carbonitrile

6-Bromo-2,4-dimethylpyridine-3-carbonitrile

Cat. No.: B11715892
M. Wt: 211.06 g/mol
InChI Key: TYPFSYDLKDXZMA-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dimethylpyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C8H7BrN2 It is a derivative of pyridine, featuring a bromine atom at the 6th position, two methyl groups at the 2nd and 4th positions, and a nitrile group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,4-dimethylpyridine-3-carbonitrile can be achieved through several methods. One common approach involves the bromination of 2,4-dimethylpyridine-3-carbonitrile. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

    Lithium Aluminum Hydride (LiAlH4): Utilized for the reduction of nitrile groups.

Major Products Formed

    Substituted Pyridines: Formed through substitution reactions.

    Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

    Amines: Produced by the reduction of the nitrile group.

Scientific Research Applications

6-Bromo-2,4-dimethylpyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-dimethylpyridine-3-carbonitrile depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling reactions, the compound acts as an electrophile, with the bromine atom being replaced by a nucleophilic boronic acid derivative. The palladium catalyst facilitates the formation of a carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,4-dimethylpyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and nitrile groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

6-bromo-2,4-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C8H7BrN2/c1-5-3-8(9)11-6(2)7(5)4-10/h3H,1-2H3

InChI Key

TYPFSYDLKDXZMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)C)Br

Origin of Product

United States

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